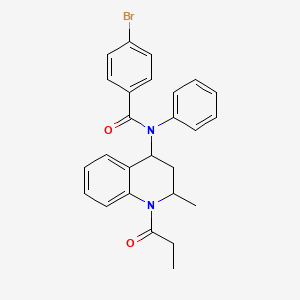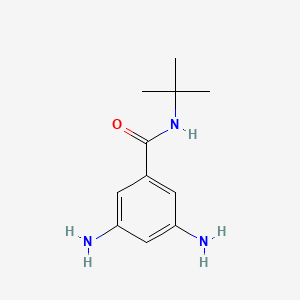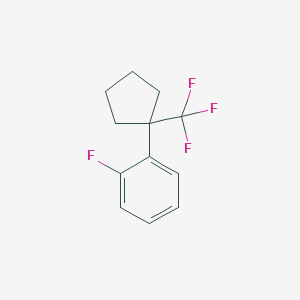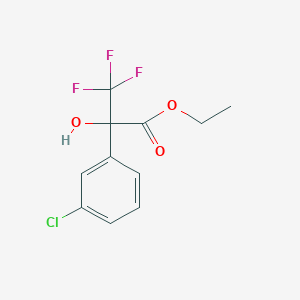
4-bromo-N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Acylation: The acylation of the quinoline derivative with 2-methyl-1-propanoyl chloride can be carried out in the presence of a base such as pyridine.
Amidation: The final step involves the coupling of the acylated quinoline with N-phenylbenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
反応の種類
4-ブロモ-N-(2-メチル-1-プロパノイル-3,4-ジヒドロ-2H-キノリン-4-イル)-N-フェニルベンズアミドは、さまざまな化学反応を起こす可能性があり、以下が含まれます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、化合物を酸化することができます。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、還元反応を行うことができます。
置換: 適切な条件下で、臭素原子を他の求核剤に置換することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
生成される主な生成物
酸化: キノリンN-オキシド誘導体の生成。
還元: 還元されたキノリン誘導体の生成。
置換: さまざまな官能基を持つ置換キノリン誘導体の生成。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用される。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されている。
医学: さまざまな病気の治療における潜在的な治療的用途について調査されている。
工業: 新しい材料や化学プロセスの開発に使用される。
作用機序
4-ブロモ-N-(2-メチル-1-プロパノイル-3,4-ジヒドロ-2H-キノリン-4-イル)-N-フェニルベンズアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。これらには、以下が含まれる場合があります。
酵素阻害: この化合物は、病気の経路に関与する特定の酵素を阻害する可能性があります。
受容体結合: 特定の受容体に結合して、その活性を調節する可能性があります。
シグナル伝達: この化合物は、細胞機能の変化につながるシグナル伝達経路に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
- 4-ブロモ-N-(2-メチル-1-プロパノイル-3,4-ジヒドロ-2H-キノリン-4-イル)-N-フェニルアセトアミド
- 4-クロロ-N-(2-メチル-1-プロパノイル-3,4-ジヒドロ-2H-キノリン-4-イル)-N-フェニルベンズアミド
- 4-ブロモ-N-(2-メチル-1-プロパノイル-3,4-ジヒドロ-2H-キノリン-4-イル)-N-フェニルベンゾエート
独自性
4-ブロモ-N-(2-メチル-1-プロパノイル-3,4-ジヒドロ-2H-キノリン-4-イル)-N-フェニルベンズアミドは、その特定の置換パターンと、臭素基とアシル基の両方の存在により、類似の化合物と比較して、独特の生物学的および化学的特性を持つ可能性があります。
類似化合物との比較
Similar Compounds
- 4-bromo-N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide
- 4-chloro-N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide
- 4-bromo-N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzoate
Uniqueness
4-bromo-N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide is unique due to its specific substitution pattern and the presence of both bromine and acyl groups, which may confer distinct biological and chemical properties compared to similar compounds.
特性
分子式 |
C26H25BrN2O2 |
|---|---|
分子量 |
477.4 g/mol |
IUPAC名 |
4-bromo-N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide |
InChI |
InChI=1S/C26H25BrN2O2/c1-3-25(30)28-18(2)17-24(22-11-7-8-12-23(22)28)29(21-9-5-4-6-10-21)26(31)19-13-15-20(27)16-14-19/h4-16,18,24H,3,17H2,1-2H3 |
InChIキー |
RKAWSHFVZHMTCG-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12453485.png)

![N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide](/img/structure/B12453495.png)
![2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12453502.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12453512.png)
![2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B12453516.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12453530.png)
![N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide](/img/structure/B12453534.png)

![4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
![N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B12453545.png)
![3'-(4-methoxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B12453547.png)
![2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12453561.png)
